molecular formula C17H15BrF2N4O2S B14923482 N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14923482
M. Wt: 457.3 g/mol
InChI Key: QMIYSIDIERCCGS-ZVBGSRNCSA-N
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Description

N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of bromophenoxy, furan, triazole, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the bromophenoxy and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromine, furan derivatives, and triazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its properties.

    Substitution: The bromophenoxy group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include targeting specific biological pathways or diseases.

    Industry: The compound’s unique properties may make it useful in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s structure suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • **N-((E)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-((E)-1-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

The uniqueness of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group, for example, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H15BrF2N4O2S

Molecular Weight

457.3 g/mol

IUPAC Name

(E)-1-[5-[(4-bromophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C17H15BrF2N4O2S/c1-2-27-17-23-22-16(15(19)20)24(17)21-9-13-7-8-14(26-13)10-25-12-5-3-11(18)4-6-12/h3-9,15H,2,10H2,1H3/b21-9+

InChI Key

QMIYSIDIERCCGS-ZVBGSRNCSA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)Br)C(F)F

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=C(C=C3)Br)C(F)F

Origin of Product

United States

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